[1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)-
Overview
Description
Valsartan Acid, known chemically as (S)-3-methyl-2-(N-{[2’-(2H-1,2,3,4-tetrazol-5-yl)biphenyl-4-yl]methyl}pentanamido)butanoic acid, is a pharmaceutical compound primarily used in the treatment of hypertension and heart failure.
Mechanism of Action
Biochemical Pathways
Valsartan acid affects the RAAS pathway, which plays an important role in hemostasis and regulation of kidney, vascular, and cardiac functions . Pharmacological blockade of RAAS via AT1 receptor blockade inhibits negative regulatory feedback within RAAS, contributing to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease . In heart failure, chronic activation of RAAS leads to inappropriate fluid retention, vasoconstriction, and a further decline in left ventricular function .
Pharmacokinetics
Valsartan acid exhibits rapid absorption with maximum plasma concentrations reaching within 2 to 3 hours . The area under the plasma concentration-time curve (AUC) increases proportionally with dose . Valsartan acid is eliminated predominantly through the kidneys, and to a lesser extent, through the biliary route . The half-life elimination in adults is approximately 6 hours .
Action Environment
Environmental factors can influence the action, efficacy, and stability of valsartan acid. For instance, the presence of other medications can affect its metabolism and efficacy . Additionally, the compound’s action can be influenced by the patient’s physiological conditions, such as renal or hepatic impairment . More research is needed to fully understand the impact of environmental factors on the action of valsartan acid.
Biochemical Analysis
Biochemical Properties
Valsartan acid interacts with the angiotensin II receptor 1 (AT1) and prevents the protein angiotensin II from binding and exerting its hypertensive effects . This interaction leads to reduced blood pressure, lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium .
Cellular Effects
Valsartan acid affects various types of cells and cellular processes. It influences cell function by reducing blood pressure, lowering aldosterone levels, reducing cardiac activity, and increasing excretion of sodium . It also affects the renin-angiotensin-aldosterone system (RAAS), which plays an important role in the regulation of kidney, vascular, and cardiac functions .
Molecular Mechanism
The molecular mechanism of action of Valsartan acid involves the blockade of the angiotensin II receptor 1 (AT1). By selectively binding to this receptor, it prevents angiotensin II from binding and exerting its hypertensive effects . This leads to a reduction in vasoconstriction, stimulation and synthesis of aldosterone and ADH, cardiac stimulation, and renal reabsorption of sodium .
Temporal Effects in Laboratory Settings
It is known that the drug is rapidly absorbed orally and has limited volume of distribution, indicating that it does not distribute into tissues extensively .
Dosage Effects in Animal Models
In animal models, the effects of Valsartan acid vary with different dosages. For instance, in a study on rats, it was found that Valsartan acid improved cardiac function and reduced afterload .
Metabolic Pathways
Valsartan acid is involved in the renin-angiotensin-aldosterone system (RAAS) metabolic pathway . It interacts with enzymes such as angiotensin-converting enzyme (ACE) and proteins like angiotensin II.
Transport and Distribution
Valsartan acid is transported and distributed within cells and tissues. The steady-state volume of distribution of Valsartan acid after intravenous administration is small (17 L), indicating that Valsartan acid does not distribute into tissues extensively .
Subcellular Localization
Given its role in the RAAS pathway, it is likely to be localized in areas where this pathway is active, such as the plasma membrane where the angiotensin II receptor is located .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Valsartan Acid typically involves a multi-step process. One common method starts with 4’-methyl-2-cyanobiphenyl, which undergoes a series of reactions including tetrazole ring formation catalyzed by Lewis acid . Another approach involves N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis . The key steps in these synthetic routes are often optimized in batch processes before being transferred to continuous flow processes for industrial production.
Industrial Production Methods: Industrial production of Valsartan Acid often employs continuous flow synthesis to enhance efficiency and yield. For instance, the Suzuki-Miyaura cross-coupling reaction is catalyzed by a heterogeneous palladium-substituted cerium-tin-oxide catalyst in a packed-bed reactor . This method allows for the large-scale production of Valsartan Acid with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Valsartan Acid undergoes various chemical reactions, including:
Oxidation: Valsartan Acid can be oxidized under specific conditions, leading to the formation of degradation products.
Hydrolysis: Acid hydrolysis of Valsartan Acid results in the formation of specific degradants.
Substitution: The compound can participate in substitution reactions, particularly in the formation of its tetrazole ring.
Common Reagents and Conditions:
Oxidation: Methanol and water mixtures are commonly used as solvents in oxidation reactions.
Hydrolysis: Acidic conditions, such as the use of hydrochloric acid, are employed for hydrolysis.
Substitution: Lewis acids are often used as catalysts in substitution reactions.
Major Products Formed: The major products formed from these reactions include various degradation products that are identified and characterized using techniques like high-performance liquid chromatography and mass spectrometry .
Scientific Research Applications
Valsartan Acid has a wide range of scientific research applications:
Comparison with Similar Compounds
- Telmisartan
- Candesartan
- Losartan
- Olmesartan
- Irbesartan
Comparison: Valsartan Acid is unique among angiotensin II receptor blockers due to its specific binding affinity and pharmacokinetic properties. Unlike some other compounds in this class, Valsartan Acid does not require metabolic activation to exert its effects . Additionally, it has a relatively short half-life compared to other angiotensin II receptor blockers, which can influence dosing frequency and patient compliance .
Properties
IUPAC Name |
4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c19-14(20)10-7-5-9(6-8-10)11-3-1-2-4-12(11)13-15-17-18-16-13/h1-8H,(H,19,20)(H,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USAWIVMZUYOXCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)C3=NNN=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20881090 | |
Record name | Valsartan acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20881090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164265-78-5 | |
Record name | Valsartan acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20881090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.